molecular formula C15H17N3O5 B2447095 3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde CAS No. 727983-34-8

3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde

Cat. No.: B2447095
CAS No.: 727983-34-8
M. Wt: 319.317
InChI Key: YPVWNZIPADCUIV-UHFFFAOYSA-N
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Description

3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde is an organic compound with the molecular formula C15H17N3O5. This compound is notable for its unique structure, which includes an imidazole ring, a nitro group, and an aldehyde group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

It contains an imidazole ring , a five-membered heterocyclic moiety that is known to interact with various biological targets. Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole compounds are known to interact with their targets in various ways, often involving the formation of hydrogen bonds with key amino acids in the target proteins . The presence of the nitro group and the ethoxy group in the molecule could also influence its interaction with its targets.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde typically involves multiple steps. One common method includes the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products

    Oxidation: 3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzoic acid.

    Reduction: 3-ethoxy-4-[2-(2-methyl-5-amino-1H-imidazol-1-yl)ethoxy]benzaldehyde.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde is used in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

3-ethoxy-4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-3-22-14-8-12(10-19)4-5-13(14)23-7-6-17-11(2)16-9-15(17)18(20)21/h4-5,8-10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVWNZIPADCUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN2C(=NC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320101
Record name 3-ethoxy-4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

727983-34-8
Record name 3-ethoxy-4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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